molecular formula C9H10N2O3 B14655220 [(4-Methylphenyl)(nitroso)amino]acetic acid CAS No. 52827-02-8

[(4-Methylphenyl)(nitroso)amino]acetic acid

Cat. No.: B14655220
CAS No.: 52827-02-8
M. Wt: 194.19 g/mol
InChI Key: MIZTZRJCXHTVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Methylphenyl)(nitroso)amino]acetic acid is an organic compound that features a nitroso group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(4-Methylphenyl)(nitroso)amino]acetic acid typically involves the reaction of 4-methylphenylamine with nitrous acid to form the nitroso derivative. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include maintaining a low temperature to control the formation of the nitroso group and using a suitable solvent like ethanol or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: [(4-Methylphenyl)(nitroso)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.

    Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of [(4-Methylphenyl)(nitro)amino]acetic acid.

    Reduction: Formation of [(4-Methylphenyl)amino]acetic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(4-Methylphenyl)(nitroso)amino]acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(4-Methylphenyl)(nitroso)amino]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

    [(4-Methylphenyl)(nitro)amino]acetic acid: Similar structure but with a nitro group instead of a nitroso group.

    [(4-Methylphenyl)amino]acetic acid: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.

    [(4-Methylphenyl)(hydroxy)amino]acetic acid: Contains a hydroxy group, leading to different solubility and reactivity.

Uniqueness: [(4-Methylphenyl)(nitroso)amino]acetic acid is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

52827-02-8

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(4-methyl-N-nitrosoanilino)acetic acid

InChI

InChI=1S/C9H10N2O3/c1-7-2-4-8(5-3-7)11(10-14)6-9(12)13/h2-5H,6H2,1H3,(H,12,13)

InChI Key

MIZTZRJCXHTVOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)O)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.